![molecular formula C14H26O2 B14744465 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 5421-19-2](/img/structure/B14744465.png)
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with two oxygen atoms forming a 1,5-dioxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of L-proline proceeds regioselectively to yield the desired spirocyclic compound . The reaction conditions often include the use of a catalyst such as L-proline and may require specific temperature and solvent conditions to optimize the yield and selectivity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and employing efficient purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .
Applications De Recherche Scientifique
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Its unique structure makes it a candidate for studying molecular interactions and conformational dynamics in biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound’s conformational rigidity and spatial orientation allow it to selectively bind to target proteins, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane-1,3-dithiane Spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in place of some oxygen atoms.
Bis(1,3-oxathiane) Spiranes: These derivatives also feature spirocyclic frameworks with both oxygen and sulfur atoms.
Uniqueness
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific combination of a spiro[5.5]undecane skeleton with a 1,5-dioxane ring, providing distinct conformational and stereochemical properties. This uniqueness makes it valuable for studying the effects of spirocyclic structures on molecular interactions and biological activity .
Propriétés
Numéro CAS |
5421-19-2 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3,3-dimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-11(2)12-13(3,4)10-15-14(16-12)8-6-5-7-9-14/h11-12H,5-10H2,1-4H3 |
Clé InChI |
MEHBCIMQKPHWOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(COC2(O1)CCCCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






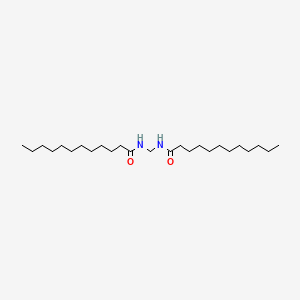
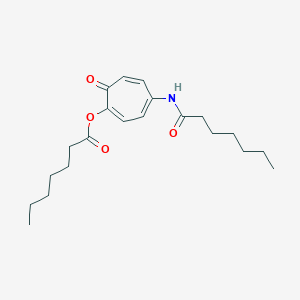
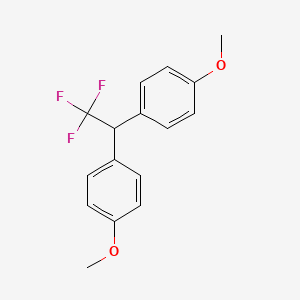
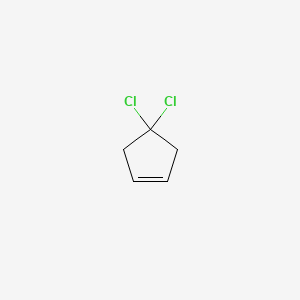
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
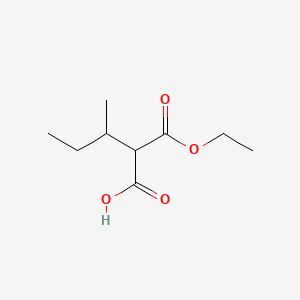
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
